molecular formula C12H13NO2 B2494933 3,4,6-trimethyl-1H-indole-2-carboxylic acid CAS No. 1368950-70-2

3,4,6-trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B2494933
CAS No.: 1368950-70-2
M. Wt: 203.241
InChI Key: AQQQJQXOHCZKFB-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
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Scientific Research Applications

Photoreversible Systems

The study of photoreversible systems, particularly those involving derivatives of indole carboxylic acids, provides insights into photochromic behaviors. Derivatives like 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid demonstrate "reverse photochromism" in polar solvents, showcasing deep coloration that bleaches upon irradiation with light and reappears thermally post-irradiation. This behavior suggests applications in developing light-responsive materials and understanding intramolecular proton transfers that contribute to the color change mechanisms (Shimizu, Kokado, & Inoue, 1969).

Structural Characterization

The structural characterization of indole carboxylic acid derivatives, such as the trimer of indole-5-carboxylic acid, using proton NMR spectroscopy, has broadened understanding in the field of organic chemistry. These studies enable the identification of molecular structures and provide a basis for the synthesis of novel compounds with potential applications in drug development and material science (Mackintosh, Mount, & Reed, 1994).

Organic Synthesis and Catalysis

Research into the synthesis of condensed heteroaromatic compounds through palladium-catalyzed oxidative coupling of heteroarene carboxylic acids with alkynes highlights the utility of indole carboxylic acids in organic synthesis. Such studies pave the way for creating complex organic molecules, including those exhibiting solid-state fluorescence, which have implications for material science and pharmaceuticals (Yamashita, Hirano, Satoh, & Miura, 2009).

Chemical Analysis and Metabolic Profiling

The chemical analysis and metabolic profiling of plant tissues to study the interactions of phytohormones and phytotoxins underscore the role of indole derivatives in biological systems. Such analyses are crucial for understanding plant defense mechanisms and stress responses, offering potential applications in agriculture and environmental science (Schmelz et al., 2003).

Future Directions

The future directions of research on indole derivatives could involve the development of new drugs based on this class of compounds .

Properties

IUPAC Name

3,4,6-trimethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-6-4-7(2)10-8(3)11(12(14)15)13-9(10)5-6/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQQJQXOHCZKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(NC2=C1)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368950-70-2
Record name 3,4,6-trimethyl-1H-indole-2-carboxylic acid
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